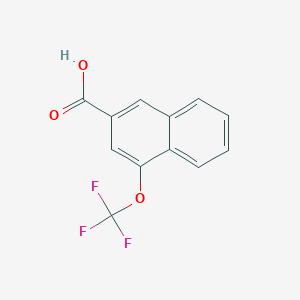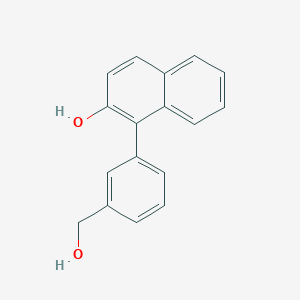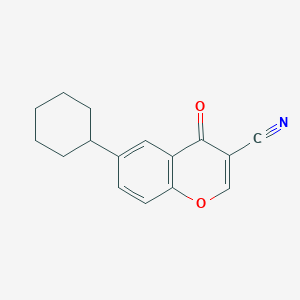
1-(7-Bromoisoquinolin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromoisoquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound features a bromine atom attached to the isoquinoline ring, which is further connected to an ethanol group. The presence of the bromine atom and the ethanol group imparts unique chemical properties to this compound, making it a valuable building block in various research and industrial applications.
Preparation Methods
The synthesis of 1-(7-Bromoisoquinolin-3-yl)ethanol typically involves multiple steps. One common method starts with the compound 1-(7-Bromoisoquinolin-3-yl)propan-1-ol. This compound is reacted with ethylmagnesium bromide in tetrahydrofuran under a nitrogen atmosphere at -80°C. The reaction mixture is then gradually warmed to 0°C and stirred for several hours to yield the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(7-Bromoisoquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Bromoisoquinolin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ethanol group may influence its binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
1-(7-Bromoisoquinolin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(6-Bromoisoquinolin-1-yl)ethanol: This compound has a similar structure but with the bromine atom positioned differently on the isoquinoline ring.
1-(7-Chloroisoquinolin-3-yl)ethanol: This compound features a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
1-(7-Iodoisoquinolin-3-yl)ethanol: This compound has an iodine atom instead of a bromine atom, which can affect its reactivity and applications.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(7-bromoisoquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-7,14H,1H3 |
InChI Key |
FWJCOJRAPIMGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C2C=C(C=CC2=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
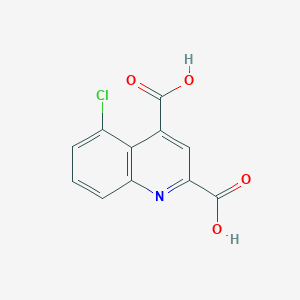


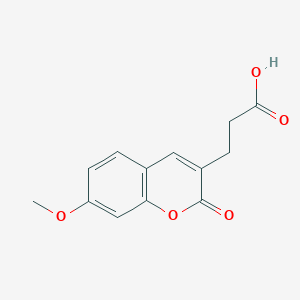
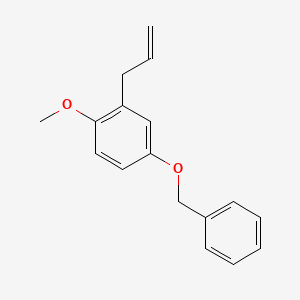
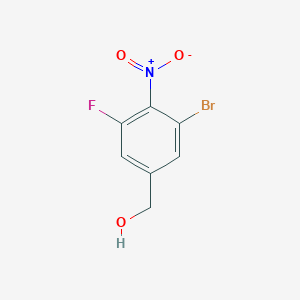
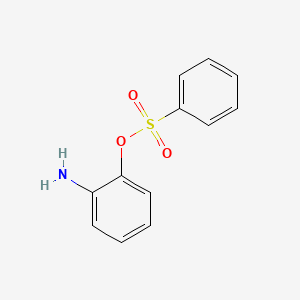
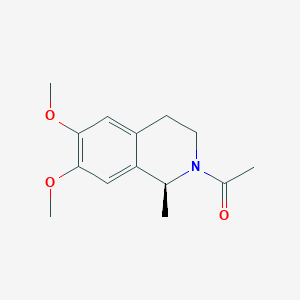
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
